molecular formula C27H31NO7 B12202387 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B12202387
M. Wt: 481.5 g/mol
InChI Key: LWNRNBZYUNQLRI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound that combines a chromenone structure with a tert-butoxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through a series of condensation reactions involving salicylaldehyde and an appropriate phenylacetic acid derivative. The tert-butoxycarbonyl-protected amino acid is then introduced through an esterification reaction, using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butoxycarbonyl-protected amino acid moiety can be deprotected to reveal a free amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-aminohexanoate.
  • 4-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate.
  • 4-(4-methoxyphenyl)-2-hydroxy-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate.

Uniqueness

What sets 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate apart from similar compounds is its unique combination of a chromenone core and a tert-butoxycarbonyl-protected amino acid

Properties

Molecular Formula

C27H31NO7

Molecular Weight

481.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C27H31NO7/c1-27(2,3)35-26(31)28-15-7-5-6-8-24(29)33-20-13-14-21-22(17-25(30)34-23(21)16-20)18-9-11-19(32-4)12-10-18/h9-14,16-17H,5-8,15H2,1-4H3,(H,28,31)

InChI Key

LWNRNBZYUNQLRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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